Benzo[a]pyrene-7,8-oxide is a member of pyrenes.
Benzo[a]pyrene-7,8-oxide
CAS No.: 36504-65-1
Cat. No.: VC21333355
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Benzo[a]pyrene-7,8-oxide - 36504-65-1](/images/no_structure.jpg)
CAS No. | 36504-65-1 |
---|---|
Molecular Formula | C20H12O |
Molecular Weight | 268.3 g/mol |
IUPAC Name | 6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene |
Standard InChI | InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H |
Standard InChI Key | OLLMQFHYRYHKTD-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 |
Chemical Structure and Properties
Benzo[a]pyrene-7,8-oxide is an epoxide derivative of benzo[a]pyrene, formed through oxidation at the 7,8 position of the parent compound. This metabolic intermediate exists in stereoisomeric forms, including (+) and (-) enantiomers, each with distinct biological activities and metabolic fates. The basic structure contains an epoxide ring at the 7,8 position of the five-ring benzo[a]pyrene system, creating a highly reactive electrophilic center capable of interacting with nucleophilic cellular components .
Stereochemistry
The stereochemistry of benzo[a]pyrene-7,8-oxide is particularly significant as it influences subsequent metabolic transformations and biological activities. The compound exists as two enantiomers due to the creation of chiral carbons during the metabolic conversion of benzo[a]pyrene. This stereochemical complexity extends to its downstream metabolites, including diols and diolepoxides, which exhibit multiple stereochemical forms (enantiomeric and diastereomeric) .
Physical and Chemical Characteristics
Benzo[a]pyrene-7,8-oxide demonstrates characteristic properties of epoxides, including high reactivity toward nucleophiles, which underlies its biological activities. While specific physical data is limited in the provided search results, the compound's reactivity is central to understanding its role in toxicological processes. The epoxide functionality creates a strained three-membered ring that readily undergoes ring-opening reactions with cellular nucleophiles, including water, proteins, and DNA .
Metabolic Formation and Pathways
Alternative Metabolic Pathways
While the diolepoxide pathway is well-established, alternative metabolic routes for benzo[a]pyrene-7,8-oxide have been identified. These include the formation of ortho-quinones through the action of aldo-keto reductases, leading to reactive oxygen species generation and oxidative DNA damage .
Carcinogenic Mechanisms
DNA Adduct Formation
The carcinogenic potential of benzo[a]pyrene-7,8-oxide and its downstream metabolites primarily stems from their ability to form covalent adducts with DNA. While benzo[a]pyrene-7,8-oxide itself can react with DNA, its hydrolysis product, benzo[a]pyrene-7,8-diol, and subsequent epoxidation to benzo[a]pyrene-7,8-diol-9,10-epoxide represent more potent DNA-reactive species .
The most extensively studied DNA adduct is formed between anti-benzo[a]pyrene-7,8-diol-9,10-oxide and the N2 position of deoxyguanosine, resulting in anti-benzo[a]pyrene-7,8-diol-9,10-oxide-N2-deoxyguanosine adducts. These adducts have been identified in various experimental systems and are associated with specific mutational patterns in oncogenes and tumor suppressor genes .
Mutation Induction
The DNA adducts formed through the metabolic activation of benzo[a]pyrene lead to characteristic mutations, particularly G→T transversions. These mutations have been observed in critical genes involved in carcinogenesis, including:
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K-RAS oncogene (G→T and G→A mutations at codon 12)
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Ha-RAS oncogene (G→T mutations at codon 13 and A→T mutations at codon 61)
Notably, the mutational hotspots in the TP53 gene identified in experimental systems correspond to those frequently observed in human lung cancers, providing mechanistic support for the role of benzo[a]pyrene metabolites in human carcinogenesis .
Oxidative Damage Mechanisms
Beyond direct DNA adduct formation, metabolites derived from benzo[a]pyrene-7,8-oxide can contribute to carcinogenesis through the generation of reactive oxygen species. Benzo[a]pyrene-7,8-quinone, formed from benzo[a]pyrene-7,8-diol via aldo-keto reductases, undergoes redox cycling, producing reactive oxygen species that induce oxidative DNA damage, including the formation of 8-oxo-deoxyguanosine .
This oxidative damage pathway represents an additional mechanism through which benzo[a]pyrene metabolites, including those derived from benzo[a]pyrene-7,8-oxide, contribute to genetic alterations and carcinogenesis .
Experimental Evidence and Research Findings
In Vitro Studies
In vitro studies have demonstrated the genotoxic potential of benzo[a]pyrene-7,8-oxide and its downstream metabolites. Human A549 lung tumor cells exposed to benzo[a]pyrene-7,8-quinone (derived from the metabolic pathway initiated by benzo[a]pyrene-7,8-oxide) exhibited increased formation of 8-oxo-deoxyguanosine and DNA strand breaks, indicating significant genotoxic effects .
Additionally, yeast reporter assays have shown that benzo[a]pyrene-7,8-quinone induces G→T transversions in the TP53 tumor suppressor gene, with mutational spectra closely matching those observed in human lung tumors. This provides compelling evidence linking benzo[a]pyrene metabolites to mutation patterns observed in human cancers .
Animal Studies
Animal studies have provided substantial evidence for the carcinogenicity of benzo[a]pyrene, with metabolic activation through benzo[a]pyrene-7,8-oxide playing a crucial role. Mice treated with benzo[a]pyrene developed tumors harboring specific mutations in the K-RAS and Ha-RAS oncogenes and the TP53 tumor suppressor gene .
The presence of anti-benzo[a]pyrene-7,8-diol-9,10-oxide-DNA adducts in the tissues of animals exposed to benzo[a]pyrene further supports the metabolic activation pathway involving benzo[a]pyrene-7,8-oxide as a critical intermediate .
Stereochemical Considerations
Stereoisomerism and Biological Activity
The stereochemistry of benzo[a]pyrene-7,8-oxide significantly influences its biological activity and metabolic fate. The (+) and (-) enantiomers may exhibit different reactivity and undergo distinct metabolic transformations, leading to various downstream metabolites with differing carcinogenic potentials .
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